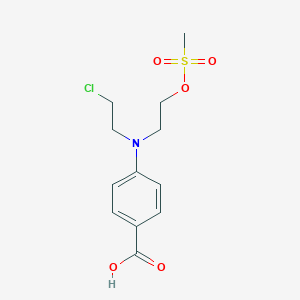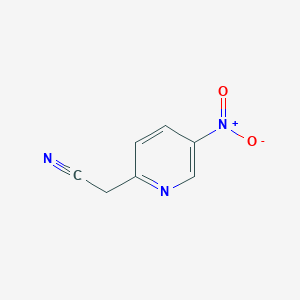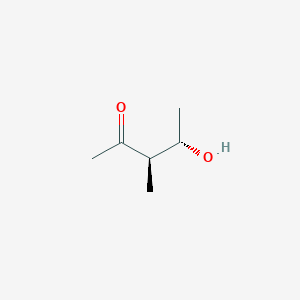
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral compound that has attracted significant attention in the scientific community due to its unique properties. It is commonly known as D-maltol and is used as a flavor enhancer in food and beverages. However, recent research has shown that it has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science.
Mechanism Of Action
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone varies depending on its application. In medicinal chemistry, it has been shown to exert its antimicrobial and antitumor effects through the inhibition of enzymes involved in cell proliferation and metabolism. In neurodegenerative diseases, it has been shown to exhibit neuroprotective effects through the inhibition of oxidative stress and inflammation.
In biochemistry, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone exerts its inhibitory effects on enzymes through competitive or non-competitive inhibition. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity.
Biochemical And Physiological Effects
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it possesses antioxidant activity, which can protect cells from oxidative stress and damage. It has also been shown to exhibit anti-inflammatory effects, which can reduce inflammation and pain.
Advantages And Limitations For Lab Experiments
The advantages of using (3R,4S)-3-Methyl-4-hydroxy-2-pentanone in lab experiments include its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, its chiral nature can pose challenges in certain experiments, and its effects can vary depending on the enantiomer used.
Future Directions
There are numerous future directions for the research on (3R,4S)-3-Methyl-4-hydroxy-2-pentanone. In medicinal chemistry, further studies are needed to explore its potential as a therapeutic agent for various diseases. In biochemistry, more research is needed to elucidate its mechanism of action and its potential use as a chelating agent. In material science, further studies are needed to explore its potential use in the synthesis of MOFs and other porous materials.
Conclusion:
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral compound that has potential applications in various scientific fields. Its unique properties make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and its potential applications.
Synthesis Methods
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between acetylacetone and glucose. Chemical synthesis involves the reaction between acetylacetone and diacetyl in the presence of a catalyst such as zinc chloride.
Scientific Research Applications
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been shown to inhibit the activity of enzymes such as tyrosinase and α-glucosidase, which are involved in the synthesis of melanin and the breakdown of carbohydrates, respectively. It has also been studied for its potential use as a chelating agent in metal ion binding.
In material science, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs) and other porous materials. It has been shown to form stable complexes with metal ions, which can be used as building blocks for the synthesis of MOFs.
properties
CAS RN |
116660-75-4 |
|---|---|
Product Name |
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone |
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
InChI Key |
ZXZUCILLTLHIBZ-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)O)C(=O)C |
SMILES |
CC(C(C)O)C(=O)C |
Canonical SMILES |
CC(C(C)O)C(=O)C |
synonyms |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
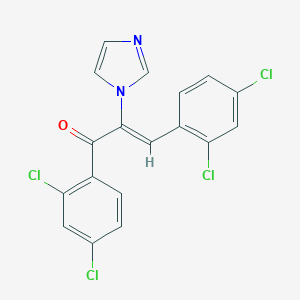
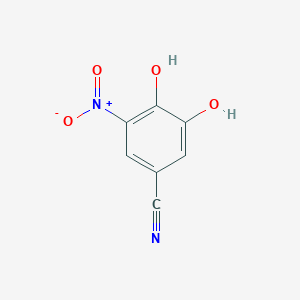
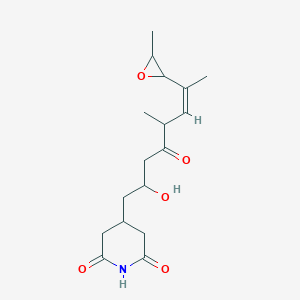
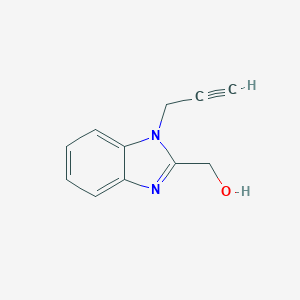
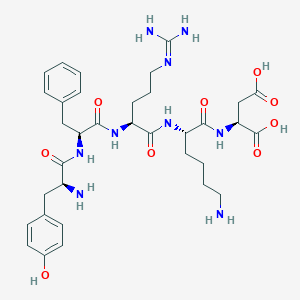
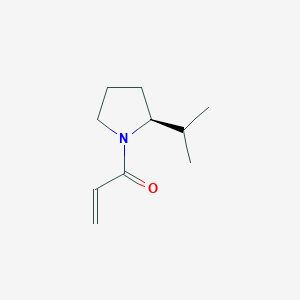
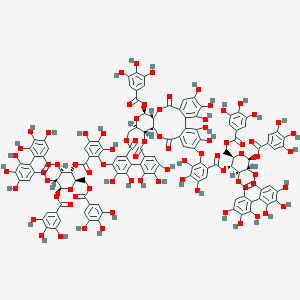

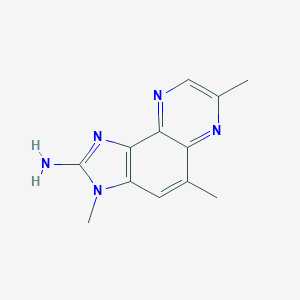
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
